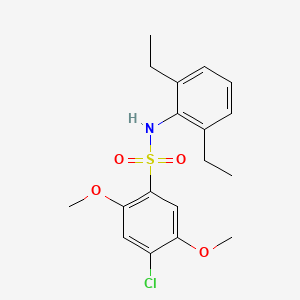
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide, also known as BDMC, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMC belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDMC has been found to have a unique mechanism of action that makes it a promising candidate for a range of research applications.
作用機序
The mechanism of action of 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potency and specificity. This compound has been found to be highly effective against cancer cells, while leaving healthy cells unaffected. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects on some types of cells, and care must be taken when handling and using the compound.
将来の方向性
There are many potential future directions for research on 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide. One area of interest is in the development of new cancer treatments that incorporate this compound. Another area of interest is in the study of this compound's effects on other types of cells, such as immune cells and stem cells. Additionally, there is potential for the development of new drugs that are based on the structure of this compound, but with improved potency and specificity. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
合成法
The synthesis of 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonamide with 4-bromo-2-methylphenylamine in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain pure this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
科学的研究の応用
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. This compound has been found to have potent anticancer properties, particularly against breast cancer cells. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, while leaving healthy cells unaffected. This compound has also been found to inhibit the growth of cancer cells by disrupting their cell cycle.
特性
IUPAC Name |
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-8-15(11(3)7-13(9)17)21(19,20)18-14-5-4-12(16)6-10(14)2/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNJUGNJKBMFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
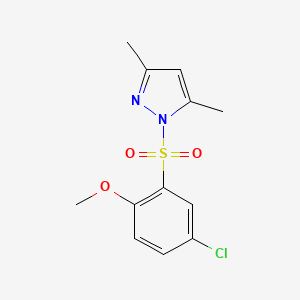

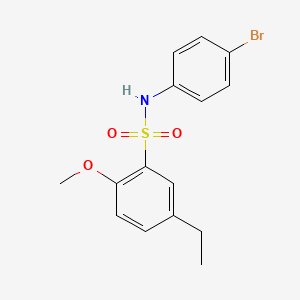
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
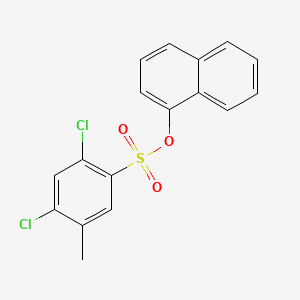
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
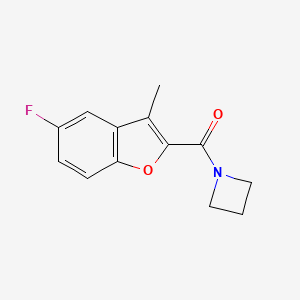
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
